(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-1-oxohexane-1-sulfonic acid

Sulfoglycolysis Enzyme specificity Metabolic pathway exclusivity

Sulfoquinovose (SQ; 6-deoxy-6-sulfo-D-glucose; CAS 3458-06-8) is a sulfonic acid derivative of glucose in which the C6 hydroxyl is replaced by a sulfonate group (–SO₃H), giving it the molecular formula C₆H₁₂O₈S and a molar mass of 244.21 g·mol⁻¹. It is the polar headgroup of the plant sulfolipid sulfoquinovosyl diacylglycerol (SQDG) and is produced by essentially all photosynthetic organisms on Earth at an estimated scale of 10 billion tonnes per annum, making it one of the most abundant organosulfur compounds in the biosphere.

Molecular Formula C6H12O8S
Molecular Weight 244.22 g/mol
CAS No. 3458-06-8
Cat. No. B1207461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-1-oxohexane-1-sulfonic acid
CAS3458-06-8
Synonyms6-deoxy-6-sulfo-alpha methylglucoside
sulfoquinovose
sulfoquinovose, (alpha-D)-isomer
sulphoquinovose
Molecular FormulaC6H12O8S
Molecular Weight244.22 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)S(=O)(=O)O
InChIInChI=1S/C6H12O8S/c7-1-3(8)5(10)6(11)4(9)2-15(12,13)14/h1,3-6,8-11H,2H2,(H,12,13,14)/t3-,4+,5+,6+/m0/s1
InChIKeyFHHZLHYDSYNQDK-SLPGGIOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfoquinovose (CAS 3458-06-8) Procurement Guide: Analytical-Grade Sulfosugar for Biochemical Research


Sulfoquinovose (SQ; 6-deoxy-6-sulfo-D-glucose; CAS 3458-06-8) is a sulfonic acid derivative of glucose in which the C6 hydroxyl is replaced by a sulfonate group (–SO₃H), giving it the molecular formula C₆H₁₂O₈S and a molar mass of 244.21 g·mol⁻¹ [1]. It is the polar headgroup of the plant sulfolipid sulfoquinovosyl diacylglycerol (SQDG) and is produced by essentially all photosynthetic organisms on Earth at an estimated scale of 10 billion tonnes per annum, making it one of the most abundant organosulfur compounds in the biosphere [2]. SQ exists as an equilibrium mixture of α- and β-anomers, with a melting point of 132–138 °C (dec.) and a remarkably slow mutarotation half-life of approximately 299 minutes at pD 7.5 and 26 °C, a property that distinguishes it sharply from phosphate ester sugar analogs [1].

Why Glucose-6-Phosphate, Glucose, or Glucose-6-Sulfate Cannot Substitute for Sulfoquinovose (CAS 3458-06-8) in Targeted Research Applications


Although sulfoquinovose bears superficial structural resemblance to glucose-6-phosphate (G6P) and D-glucose, its C6-sulfonate moiety confers fundamentally distinct biochemical behavior that precludes functional interchangeability. The sulfoglycolytic enzymes—SQ isomerase (YihS), sulfofructose kinase (YihV), and sulfofructose-1-phosphate aldolase (YihT)—are catalytically specific for SQ metabolites and exhibit no detectable activity on the corresponding glycolytic intermediates G6P, fructose-6-phosphate, or fructose-1,6-bisphosphate [1]. Furthermore, SQ follows a constrained metabolic fate: it cannot enter the pentose phosphate pathway and furnishes only one pyruvate per monosaccharide in glycolysis—half the energetic yield of G6P—while its conversion to glucosamine-6-sulfonate within the hexosamine biosynthetic pathway generates a competitive inhibitor of hexosamine production [2]. These properties mean that substituting G6P, glucose, or glucose-6-sulfate for SQ in any experimental system requiring sulfoglycolytic pathway engagement, sulfonate-specific enzyme kinetics, or sulfur-cycle tracing will produce either null results or mechanistically irrelevant data.

Quantitative Differentiation Evidence for Sulfoquinovose (CAS 3458-06-8) Against Closest Analogs: A Procurement-Focused Comparison


Sulfoglycolytic Enzyme Exclusivity: SQ Isomerase, SF Kinase, and SFP Aldolase Show Zero Catalytic Activity on Glycolytic Intermediates

A comprehensive structural and biochemical analysis of the three core sulfoglycolytic enzymes demonstrated that SQ isomerase (YihS), sulfofructose kinase (YihV), and sulfofructose-1-phosphate aldolase (YihT) are catalytically specific for SQ-derived metabolites and exhibit no detectable turnover of the corresponding glycolytic intermediates glucose-6-phosphate, fructose-6-phosphate, or fructose-1,6-bisphosphate [1]. Independently, the BRENDA enzyme database confirms that sulfoquinovose 1-dehydrogenase (EC 1.1.1.390) from Pseudomonas putida shows no activity with D-glucose-6-phosphate as substrate [2]. This absolute substrate discrimination is enforced by conserved sulfonate-binding pockets identified in the three-dimensional structures of all three enzymes, which are sterically and electrostatically incompatible with a phosphate group.

Sulfoglycolysis Enzyme specificity Metabolic pathway exclusivity

Divergent Metabolic Fate: SQ Provides Only 1 Pyruvate per Molecule vs. 2 from Glucose-6-Phosphate in Glycolysis and Cannot Enter the Pentose Phosphate Pathway

Using ¹³C NMR spectroscopy and enzyme assays in bacterial systems, Sacoman et al. demonstrated that glucose 6-sulfonate (SQ) is metabolized through glycolysis but yields only one pyruvate per monosaccharide molecule, decreasing glycolytic flux by 50% compared to glucose-6-phosphate, which generates two pyruvates [1]. Critically, SQ cannot enter the pentose phosphate pathway at all, thereby reducing pentose and nucleotide biosynthesis [1]. These metabolic constraints are intrinsic to the C6-sulfonate group and do not apply to glucose, G6P, or glucose-6-sulfate.

Metabolic flux analysis Glycolysis Pentose phosphate pathway Cancer metabolism

Mutarotation Half-Life: SQ Requires ~299 Minutes vs. Seconds for Glucose-6-Phosphate, Creating a Distinct Experimental Window for Anomer-Specific Studies

The spontaneous mutarotation half-life of sulfoquinovose at pD 7.5 and 26 °C is 299 minutes (approximately 6 hours), as determined by ¹H NMR exchange spectroscopy [1]. In contrast, glucose-6-phosphate undergoes mutarotation with a half-life of only seconds under comparable conditions [2]. This ~10³-fold difference in anomer interconversion rate has direct experimental consequences: the SQ mutarotase enzyme (HsSQM) is required in sulfoglycolytic bacteria to accelerate α-to-β interconversion so that the β-anomer-preferring SQ isomerase can function efficiently [1]. In the absence of mutarotase, the exceedingly slow spontaneous mutarotation of SQ becomes rate-limiting for sulfoglycolysis.

Mutarotation kinetics Anomer specificity Enzyme kinetics NMR spectroscopy

SQ Mutarotase Transition-State Proficiency: 17,000-Fold Better for SQ than Glucose-6-Phosphate Despite Only 5-Fold Selectivity in Catalytic Efficiency

The sulfoquinovose mutarotase from Herbaspirillum seropedicae (HsSQM) displays only 5-fold selectivity in terms of catalytic efficiency (kcat/KM) for sulfoquinovose versus glucose-6-phosphate [1]. However, its proficiency—defined as the ratio of the uncatalyzed rate constant (kuncat) to kcat/KM, which reports on transition-state stabilization—is 17,000-fold better for SQ than for G6P [1]. This enormous difference reveals that HsSQM preferentially stabilizes the SQ transition state, despite promiscuous binding of other aldohexoses including D-galactose, D-glucose, D-glucose-6-phosphate, and D-glucuronate (but not D-mannose) [1].

Transition-state stabilization Enzyme proficiency Mutarotase Substrate selectivity

Bacterial Growth Yield on SQ Is Half That on D-Glucose, With Quantitative Stoichiometry of C3-Sulfonate Excretion Products

In pure culture studies with Pseudomonas putida SQ1, the molar growth yield on sulfoquinovose as sole carbon source was half of that achieved on an equimolar amount of D-glucose, with concomitant stoichiometric formation of 1 mol 3-sulfolactate per mol SQ consumed [1]. A second isolate, Klebsiella oxytoca TauN1, similarly yielded half the growth on SQ versus glucose while excreting 1 mol 2,3-dihydroxypropane-1-sulfonate (DHPS) per mol SQ [1]. In both cases, the sulfonate sulfur was quantitatively recovered as inorganic sulfate through the action of partner organisms, confirming complete sulfur mineralization [1].

Microbial physiology Growth yield Sulfur cycling Carbon metabolism

SQDG DNA Polymerase α Inhibition: IC50 3–5 μM for SQDG/SQMG vs. No Inhibition by Non-sulfated Glycolipid Analogs GDG, DG, and MG

In a structure–activity relationship study of synthetic sulfoquinovosyl-acylglycerols, both SQDG and SQMG inhibited mammalian DNA polymerase α with IC50 values of 3–5 μM [1]. By contrast, the non-sulfated analogs glucopyranosyl-diacylglycerol (GDG), diacylglycerol (DG), and monoacylglycerol (MG) exhibited no inhibitory activity against any DNA polymerase tested [1]. Furthermore, Sacoman et al. demonstrated that the anticancer activity of SQDG is abolished when the sulfoquinovose carbohydrate moiety is removed, directly implicating the C6-sulfonate group as pharmacophoric [2]. On cell proliferation, SQDG exhibited IC50 values of approximately 0.3–1 μM against human cancer cell lines in the presence of n-decane [3].

DNA polymerase inhibition Anticancer glycolipids Sulfolipid pharmacology Structure-activity relationship

High-Value Application Scenarios Where Sulfoquinovose (CAS 3458-06-8) Delivers Verifiable Scientific Advantage Over Analogs


Sulfoglycolysis Pathway Reconstitution and Enzyme Discovery

The absolute substrate specificity of the core sulfoglycolytic enzymes—SQ isomerase, SF kinase, and SFP aldolase—means that sulfoquinovose is the only viable substrate for in vitro reconstitution of the sulfoglycolytic Embden-Meyerhof-Parnas or Entner-Doudoroff pathways [1]. Because these enzymes show zero catalytic activity on G6P or other glycolytic intermediates, researchers characterizing novel sulfoglycolytic operons or screening for inhibitors of these enzymes must procure authentic SQ to obtain meaningful kinetic data [1]. The SQ dehydrogenase (EC 1.1.1.390) further exemplifies this requirement: it oxidizes SQ with NAD+ as cofactor (NADP+ activity is only 4% of NAD+ activity) and is completely inactive toward G6P, making SQ indispensable for high-throughput screening of sulfoglycolytic enzyme inhibitors [2].

Cancer Metabolism Research: Dual Glycolysis/Pentose Phosphate Pathway Perturbation Tool

SQ's unique metabolic signature—50% reduced glycolytic pyruvate output plus complete exclusion from the pentose phosphate pathway—makes it a precision tool for dissecting metabolic vulnerabilities in cancer cells [1]. Because many cancers upregulate both glycolysis and the PPP to support biosynthesis, SQ can selectively starve the PPP while simultaneously halving glycolytic ATP yield, a dual perturbation that neither G6P nor 2-deoxyglucose can replicate [1]. Additionally, SQ enters the hexosamine biosynthetic pathway to generate glucosamine-6-sulfonate, a competitive inhibitor of hexosamine production with reported antibacterial activity, opening a second mechanistic axis for metabolic intervention studies [1].

Anticancer Sulfoglycolipid Synthesis: SQDG and SQMG Pharmacophore Core

SQDG and SQMG exhibit DNA polymerase α inhibitory activity with IC50 values of 3–5 μM, while their non-sulfated counterparts (GDG, DG, MG) are completely inactive [1]. The anticancer activity of SQDG is lost upon removal of the SQ headgroup, confirming that the C6-sulfonate moiety of sulfoquinovose is the essential pharmacophoric element [2]. For medicinal chemistry programs synthesizing sulfoglycolipid libraries, procuring high-purity sulfoquinovose as the glycosyl donor is mandatory—substituting glucose or any non-sulfonated sugar will produce glycolipids devoid of DNA polymerase inhibitory activity, as demonstrated by the complete inactivity of GDG [1].

Environmental Microbiology and Biogeochemical Sulfur Cycling Studies

With an estimated global production of 10 billion tonnes annually, SQ is a dominant organosulfur species in the biosphere, yet its degradation requires specialized sulfoglycolytic pathways not universally distributed among bacteria [1]. The defined stoichiometry of SQ metabolism—50% biomass yield relative to glucose with quantitative C3-sulfonate excretion (1 mol 3-sulfolactate or DHPS per mol SQ)—provides a built-in mass balance that makes SQ an ideal tracer for microbial community sulfur-metabolism studies [2]. The slow spontaneous mutarotation of SQ (t₁/₂ ≈ 299 min) also enables stable-isotope labeling experiments without rapid anomer scrambling, a distinct advantage over phosphate sugars for ¹³C fluxomics in environmental samples [3].

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